

Everolimus long-term safety efficacy comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Everolimus

CAS No.: 159351-69-6

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Comparative Efficacy and Safety of Everolimus

The tables below summarize key long-term data from comparative clinical studies of **Everolimus** in different medical fields.

Therapeutic Area	Comparator	Key Efficacy Findings	Key Safety Findings	Study Duration & Design
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| **Cardiology (DES)** [1] | Cypher SES, Taxus PES (1st-gen DES) | • **MACE**: 13.3% (EES) vs 17.8% (SES) vs 22% (PES); $p < 0.001$ [1] • **Stent Thrombosis**: 0.2% (EES) vs 1.2% (SES) vs 0.7% (PES); $p = 0.01$ [1] | Lower mortality, need for TVR, and Q-wave MI with EES [1] | 2-year follow-up, Retrospective analysis (n=6069) [1] | • **Oncology (ccRCC)** [2] [3] | Cabozantinib | • **Median PFS**: 15.7 months (Len+Eve) vs 10.2 months (Cabo) [2] [3] • **Disease Progression**: 62.5% (Len+Eve) vs 76% (Cabo) [3] | - | Phase II RCT (LenCabo trial, n=90) [2] [3] | • **Liver Transplant** [4] | Standard-dose Tacrolimus (sTAC) | • **tBPAR**: Significantly reduced with EVR + rTAC (RR: 0.67) [4] • **Graft Loss/Mortality**: No significant difference [4] | • **Renal Function**: Better eGFR with EVR + rTAC [4] • **Edema/Leukopenia**: Higher risk with EVR + rTAC [4] | Meta-analysis of 7 RCTs (n=1853) [4] | • **Kidney Transplant** [5] | Mycophenolate (MPS) | • **Treatment Failure**: 31.8-40.2% (EVR groups) vs 34.7% (MPS group); $p = 0.468$ [5] • **Graft/Patient Survival**: No significant differences [5] | • **Renal Function**: Comparable eGFR trajectories over 5 years [5] •

CMV Risk: Lower with EVR in initial trial [5] | 5-year follow-up, Post-hoc analysis of RCT (n=288) [5] | **Tuberous Sclerosis** [6] | - (Real-world safety profile) | - | • **Most Frequent TRAEs:** Stomatitis (7.8%), aphthous ulcer (6.7%), hypercholesterolemia (6.1%) [6] • **Serious TRAEs:** Pneumonia (3.4%) [6] | 5-year observational study (TOSCA PASS, n=179) [6] |

*Abbreviations: DES: Drug-Eluting Stent; EES: **Everolimus**-Eluting Stent; SES: Sirolimus-Eluting Stent; PES: Paclitaxel-Eluting Stent; MACE: Major Adverse Cardiac Events; TVR: Target Vessel Revascularization; MI: Myocardial Infarction; ccRCC: clear-cell Renal Cell Carcinoma; PFS: Progression-Free Survival; Len+Eve: Lenvatinib + **Everolimus**; tBPAR: treated Biopsy-Proven Acute Rejection; RR: Risk Ratio; eGFR: estimated Glomerular Filtration Rate; TRAE: Treatment-Related Adverse Event.*

Detailed Experimental Protocols

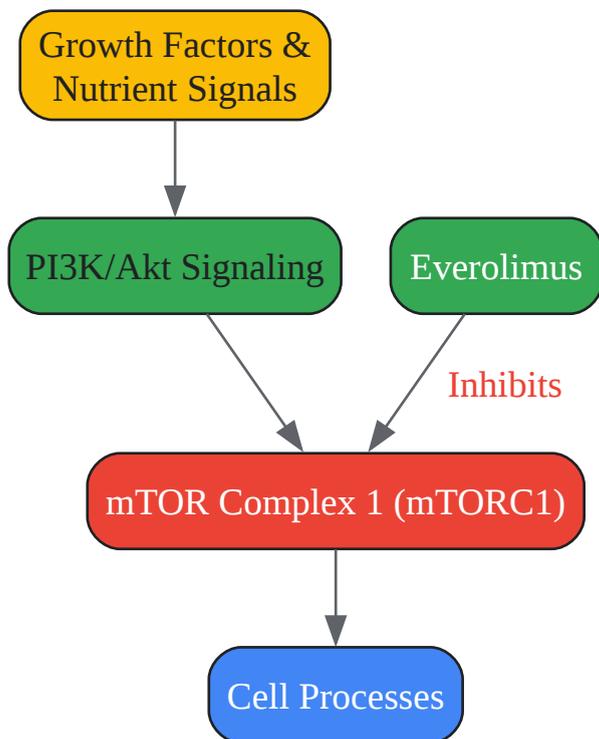
To assess the quality and applicability of the data, here is a detailed look at the methodologies used in the key studies cited.

- **Cardiology Stent Study (Observational) [1]:**
 - **Objective:** To assess the long-term safety and clinical effectiveness of the Xience V **everolimus**-eluting stent (EES) compared to first-generation drug-eluting stents in an unselected patient population.
 - **Design:** A large, single-institution, retrospective analysis of 6069 patients treated from 2003 to 2009.
 - **Population:** Unselected patients from real-world clinical practice.
 - **Intervention/Comparator:** Xience V EES vs. Cypher sirolimus-eluting stent (SES) vs. Taxus paclitaxel-eluting stent (PES).
 - **Follow-up & Endpoints:** Patients were followed for 2 years via telephone or office visit. Primary endpoints included the incidence of Major Adverse Cardiovascular Events (MACE), all-cause mortality, and stent thrombosis.
- **Oncology Trial (RCT) - LenCabo Phase II [2] [3]:**
 - **Objective:** To directly compare the efficacy of lenvatinib plus **everolimus** versus cabozantinib in patients with advanced kidney cancer whose disease progressed after immunotherapy.
 - **Design:** Randomized, Phase II trial.
 - **Population:** 90 patients with metastatic clear-cell renal carcinoma (ccRCC) who had previously received one or two treatments, including immunotherapy.

- **Intervention/Comparator:** Lenvatinib + **Everolimus** vs. Cabozantinib.
- **Primary Outcome:** Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
- **Transplant Immunosuppression Study (RCT & Meta-analysis):**
 - **Kidney Transplant (RCT) [5]:**
 - **Objective:** To compare the long-term efficacy and safety of **everolimus** versus mycophenolate in kidney transplant recipients receiving tacrolimus.
 - **Design:** 5-year follow-up, post-hoc analysis of a prospective, randomized controlled trial.
 - **Population:** 288 de novo kidney transplant recipients at low/moderate immunologic risk.
 - **Intervention/Comparator:** Two regimens with **everolimus** and reduced tacrolimus (with different induction therapies) vs. a standard regimen of mycophenolate and standard tacrolimus.
 - **Primary Outcome:** Treatment failure, a composite of biopsy-proven acute rejection, graft loss, death, or loss to follow-up.
 - **Liver Transplant (Meta-analysis) [4]:**
 - **Objective:** To compare **everolimus** with reduced-dose tacrolimus (EVR + rTAC) versus standard tacrolimus (sTAC) in liver transplant recipients.
 - **Design:** Systematic review and meta-analysis of randomized controlled trials.
 - **Population:** 1853 liver transplant recipients from 7 studies.
 - **Intervention/Comparator:** EVR + rTAC vs. sTAC.
 - **Primary Outcomes:** Composite efficacy failure, treated biopsy-proven acute rejection (tBPAR), graft loss, mortality, and renal function (eGFR).

Everolimus Mechanism of Action

Everolimus is a selective inhibitor of the **mammalian target of rapamycin (mTOR)**, a kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [6]. The following diagram illustrates its primary mechanism.



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As shown above, **Everolimus** binds to the FKBP12 protein, and this complex directly inhibits the activity of mTORC1 [7] [6]. This inhibition leads to:

- **Cell Cycle Arrest:** Blocking the translation of key mRNAs required for cell cycle progression from G1 to S phase [7].
- **Angiogenesis Inhibition:** Reducing the production of Vascular Endothelial Growth Factor (VEGF), thereby suppressing the formation of new blood vessels that supply tumors [7].
- **Immunosuppression:** Inhibiting antigen-induced T-cell proliferation and B-cell antibody responses [7].

Interpretation and Research Implications

The collective data demonstrates that **Everolimus** has a well-characterized and generally manageable long-term safety profile across diverse indications. Its role must be evaluated within specific clinical contexts:

- **In Cardiology,** second-generation **everolimus**-eluting stents have established a **superior long-term safety profile** with significantly lower rates of stent thrombosis and major adverse events compared to first-generation drug-eluting stents [1].

- **In Oncology**, the combination of **everolimus** with other targeted agents (e.g., lenvatinib) continues to show **promising efficacy**, particularly in later lines of therapy for advanced cancers like RCC [2] [3].
- **In Transplant Medicine**, regimens incorporating **everolimus** with reduced-dose calcineurin inhibitors are a **viable strategy for renal protection**, showing comparable efficacy to standard regimens while reducing calcineurin inhibitor-related nephrotoxicity, though with a distinct side effect profile (e.g., higher rates of mouth ulcers, edema, and metabolic disturbances) [5] [4].

For researchers, these findings highlight the importance of **head-to-head comparative trials** and **real-world evidence** to fully define the benefit-risk profile of **everolimus** against contemporary alternatives.

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To cite this document: Smolecule. [Everolimus long-term safety efficacy comparative studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies>]

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